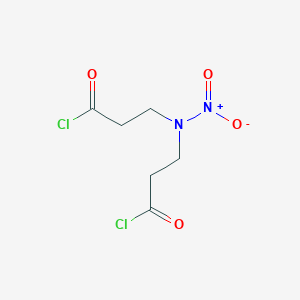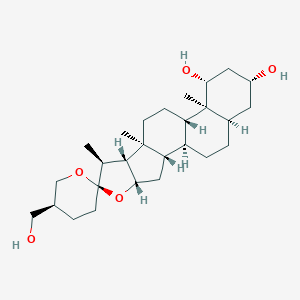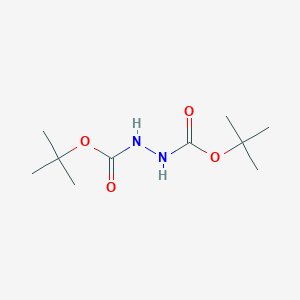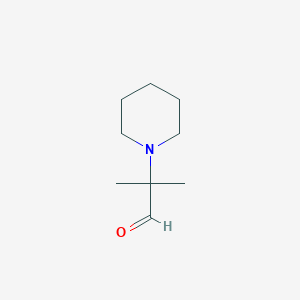
Propanoyl chloride, 3,3'-(nitroimino)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoyl chloride, 3,3'-(nitroimino)bis- is a chemical compound that is widely used in scientific research. It is also known as PIC-NHNH and has the chemical formula C6H6ClN3O4. This compound is a nitroimine and is a derivative of propanoyl chloride. It is used in various research applications due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of propanoyl chloride, 3,3'-(nitroimino)bis- is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It is also believed to be involved in the formation of various intermediates in chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of propanoyl chloride, 3,3'-(nitroimino)bis-. It is believed to be toxic and can cause irritation to the skin and eyes. It is also believed to be harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propanoyl chloride, 3,3'-(nitroimino)bis- has several advantages for lab experiments. It is a stable compound and can be easily synthesized. It is also readily available and relatively inexpensive. However, it is toxic and should be handled with care. It is also sensitive to moisture and should be stored in a dry environment.
Direcciones Futuras
There are several future directions for research on propanoyl chloride, 3,3'-(nitroimino)bis-. One potential area of research is the development of new synthesis methods for this compound. Another potential area of research is the investigation of its mechanism of action and its role in various chemical reactions. Additionally, further research is needed to determine the potential applications of this compound in various industries, such as the production of explosives and propellants.
Métodos De Síntesis
Propanoyl chloride, 3,3'-(nitroimino)bis- is synthesized by the reaction of propanoyl chloride with hydroxylamine hydrochloride and sodium nitrite in the presence of acetic acid. The reaction yields PIC-NHNH as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
Propanoyl chloride, 3,3'-(nitroimino)bis- is used in various scientific research applications. It is commonly used as a reagent in the synthesis of various other compounds. It is also used as a catalyst in various chemical reactions. Additionally, it is used in the production of explosives and propellants.
Propiedades
Número CAS |
15618-76-5 |
|---|---|
Nombre del producto |
Propanoyl chloride, 3,3'-(nitroimino)bis- |
Fórmula molecular |
C6H8Cl2N2O4 |
Peso molecular |
243.04 g/mol |
Nombre IUPAC |
3-[(3-chloro-3-oxopropyl)-nitroamino]propanoyl chloride |
InChI |
InChI=1S/C6H8Cl2N2O4/c7-5(11)1-3-9(10(13)14)4-2-6(8)12/h1-4H2 |
Clave InChI |
QRYWNKCZHYEOKG-UHFFFAOYSA-N |
SMILES |
C(CN(CCC(=O)Cl)[N+](=O)[O-])C(=O)Cl |
SMILES canónico |
C(CN(CCC(=O)Cl)[N+](=O)[O-])C(=O)Cl |
Otros números CAS |
15618-76-5 |
Sinónimos |
3,3'-(Nitroimino)bis(propanoic acid chloride) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















